molecular formula C2H7NO<br>H2NCH2CH2OH<br>C2H7NO B087640 Ethanolamine CAS No. 12220-07-4

Ethanolamine

Cat. No. B087640
CAS RN: 12220-07-4
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Description

Ethanolamine, formally known as 2-aminoethanol, is a viscous, alkaline liquid with an unpleasant, ammonia-like odor . It is miscible in all proportions with water and several oxygenated organic solvents, including methanol, acetone, and glycerol . It is used in the pharmaceutical industry as a pH adjuster and buffering agent .


Synthesis Analysis

Ethanolamine is synthesized on an industrial level by the chemical reaction of ethylene oxide with ammonia . The reaction conditions include 40-80 degree Celsius and pressure in the range of 20-40 atm .


Molecular Structure Analysis

Ethanolamine is a unique molecule that involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various OH…N, OH…O, NH…O, and NH…N intermolecular hydrogen bonds . The strength of bonds depends on whether OH or NH2 group acts as H-bond proton donor or acceptor .


Chemical Reactions Analysis

When injected intravenously, ethanolamine oleate acts primarily by irritation of the intimal endothelium of the vein and produces a sterile dose-related inflammatory response . This results in fibrosis and possible occlusion of the vein .


Physical And Chemical Properties Analysis

Ethanolamine has a molecular formula of C2H7NO and a molecular weight of 61.08 . It is a colorless to yellow clear liquid . It is hazardous to humans and the environment .

Scientific Research Applications

  • Role in Bacterial Pathogenesis : Ethanolamine is used by certain bacteria as a source of carbon and/or nitrogen, with significant implications for bacterial pathogenesis. Differences in gene content and regulatory mechanisms among bacteria that utilize ethanolamine have been explored, connecting this process to bacterial pathogenesis (Garsin, 2010).

  • Cardioprotective Agent : Research shows that ethanolamine acts as a novel cardioprotective agent, protecting the heart from ischemia/reperfusion injury via the activation of STAT-3 (Kelly et al., 2010).

  • Plant Growth and Development : In plants, ethanolamine is crucial for the synthesis of choline and major phospholipids like phosphatidylethanolamine and phosphatidylcholine. Mutants in Arabidopsis defective in serine decarboxylase showed significant developmental defects, highlighting the importance of ethanolamine in plant growth (Kwon et al., 2012).

  • Ethanolamine Utilization in Vibrio alginolyticus : Studies reveal that Vibrio alginolyticus utilizes ethanolamine better as a nitrogen source than as a carbon source, indicating its role in energy sourcing for certain bacteria (Khatri et al., 2012).

  • Comparative Genomics of Ethanolamine Utilization : Ethanolamine-ammonia lyase, a key enzyme in ethanolamine catabolism, has been studied across diverse bacteria. The study explored its evolutionary origin, structural components, and regulatory links to metabolism (Tsoy et al., 2009).

  • Sensing Ethanolamine in Salmonella : Ethanolamine is sensed by Salmonella to adapt to different host environments, coordinating the expression of genes related to metabolism and virulence, thus influencing disease progression (Anderson & Kendall, 2016).

  • Effects on GABA Metabolism : Ethanolamine has been studied for its effects on neurochemical assays related to GABA synthesis, receptor binding, uptake, and metabolism in rat brain preparations (Löscher, 1983).

  • Metabolism in Mammalian Gastrointestinal Tract : Ethanolamine plays a significant role in the renewal and proliferation of intestinal cells and intestinal inflammation, potentially being a nutritional target to diagnose or treat diseases like inflammatory bowel disease (Zhou et al., 2017).

Safety And Hazards

Ethanolamine is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The global Ethanolamine market has swelled to reach demand of approximately 1700 thousand tonnes in 2022 and is expected to grow at a CAGR of 3.98% during the forecast period until 2032 . Ethanolamine or 2-Aminoethanol is an organic bifunctional compound .

properties

IUPAC Name

2-aminoethanol
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InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
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InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N
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Molecular Formula

C2H7NO, Array
Record name ETHANOLAMINE
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Related CAS

26778-51-8
Record name Ethanol, 2-amino-, homopolymer
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DSSTOX Substance ID

DTXSID6022000
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Molecular Weight

61.08 g/mol
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Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F
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Flash Point

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1
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Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg
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Product Name

Ethanolamine

Color/Form

Colorless, viscous liquid or solid (below 51 °F)

CAS RN

141-43-5, 9007-33-4
Record name ETHANOLAMINE
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Record name MONOETHANOLAMINE
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Record name Ethanolamine
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Record name ETHANOLAMINE (2-AMINOETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/261
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethanol, 2-amino-
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Melting Point

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F
Record name ETHANOLAMINE
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Record name Ethanolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03994
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Record name 2-AMINOETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531
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Record name Ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000149
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHANOLAMINE (2-AMINOETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/261
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethanolamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0256.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanolamine
Reactant of Route 2
Ethanolamine
Reactant of Route 3
Ethanolamine
Reactant of Route 4
Ethanolamine
Reactant of Route 5
Ethanolamine
Reactant of Route 6
Ethanolamine

Citations

For This Compound
255,000
Citations
DA Garsin - Nature Reviews Microbiology, 2010 - nature.com
… and regulation of ethanolamine utilization and its possible roles in bacterial pathogenesis. … splitting ethanolamine into ammonia and acetaldehyde by an ethanolamine ammonia lyase 9,…
Number of citations: 298 www.nature.com
KG Kaval, DA Garsin - MBio, 2018 - Am Soc Microbiol
… , which can be a source of the metabolically useful compound ethanolamine (EA) (1, 2). EA … together comprise the two subunits of the ethanolamine ammonia lyase. EutBC breaks EA …
Number of citations: 97 journals.asm.org
O Tsoy, D Ravcheev, A Mushegian - Journal of bacteriology, 2009 - Am Soc Microbiol
… Despite extensive studies of ethanolamine utilization in … of ethanolamine utilization, and about regulatory links between the metabolism of ethanolamine itself and the ethanolamine-…
Number of citations: 108 journals.asm.org
D Patel, SN Witt - Oxidative medicine and cellular longevity, 2017 - hindawi.com
… effects of ethanolamine have been published: (i) ethanolamine stimulates the … ethanolamine found in cell culture media. This growth-stimulatory effect is most likely due to ethanolamine …
Number of citations: 251 www.hindawi.com
VM Rivilla, I Jiménez-Serra… - Proceedings of the …, 2021 - National Acad Sciences
… We report here the presence of ethanolamine in space, N H 2 … The molecular column density of ethanolamine in interstellar … These results indicate that ethanolamine forms efficiently in …
Number of citations: 65 www.pnas.org
EF da Silva, T Kuznetsova, B Kvamme… - The Journal of Physical …, 2007 - ACS Publications
… ethanolamine system suggests that ethanolamine is preferentially solvated to by water molecules. The results suggest that ethanolamine … CO 2 in an aqueous ethanolamine system. The …
Number of citations: 109 pubs.acs.org
DM Roof, JR Roth - Journal of bacteriology, 1988 - Am Soc Microbiol
… If provided with coenzyme B12, this enzyme splits ethanolamine to acetaldehyde and … dependence of ethanolamine ammonia-lyase, S. typhimurium can use ethanolamine aerobically …
Number of citations: 201 journals.asm.org
A Lykidis, J Wang, MA Karim, S Jackowski - Journal of Biological Chemistry, 2001 - ASBMB
… Ethanolamine kinase (EKI) is the first committed step in phosphatidylethanolamine (PtdEtn) … CDP-ethanolamine pathway. We identify a human cDNA encoding an ethanolamine-specific …
Number of citations: 117 www.jbc.org
S Petrosino, T Iuvone, V Di Marzo - Biochimie, 2010 - Elsevier
Although its presence in mammalian tissues has been known since the 1960s, N-palmitoyl-ethanolamine (PEA) has emerged only recently among other bioactive N-acylethanolamines …
Number of citations: 177 www.sciencedirect.com
P Thiennimitr, SE Winter, MG Winter… - Proceedings of the …, 2011 - National Acad Sciences
… We show here that use of a specific nutrient (ethanolamine) … In the anaerobic environment of the gut, ethanolamine … which supports anaerobic growth on ethanolamine. The gut normally …
Number of citations: 630 www.pnas.org

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